N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 3,4-dimethylphenyl group at position 5 and a 4-(dimethylsulfamoyl)benzamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-5-6-15(11-13(12)2)18-21-22-19(27-18)20-17(24)14-7-9-16(10-8-14)28(25,26)23(3)4/h5-11H,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCSRGMGTWWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid hydrazide with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the production.
Chemical Reactions Analysis
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis (programmed cell death) in malignant cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s dimethylsulfamoyl group likely provides better aqueous solubility than LMM5’s benzyl(methyl)sulfamoyl but lower than diethyl/dipropyl analogs due to shorter alkyl chains .
- Melting points for similar compounds (e.g., 134–178°C in ) suggest solid-state stability under standard conditions .
Pharmacological Activity
Table 3: Bioactivity of Structural Analogs
Key Insights :
- Substituent variations (e.g., 3,4-dimethylphenyl vs. furan) could modulate target specificity and potency.
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.45 g/mol. The presence of the oxadiazole ring is crucial as it often correlates with enhanced biological activity. The structure is characterized by:
- Oxadiazole ring : Known for its role in various pharmacological activities.
- Dimethylsulfamoyl group : Contributes to the compound's solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study using a rat model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to the control group. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
-
Cholinesterase Inhibition : Compounds similar to this one have shown inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential use in neurodegenerative diseases like Alzheimer's.
Compound IC50 (µM) This compound 0.907 ± 0.011
This inhibition profile indicates that the compound could enhance cholinergic transmission, potentially improving cognitive functions.
Study on Neuroprotective Effects
In a recent study involving Alzheimer's disease models, this compound demonstrated neuroprotective effects by reducing amyloid-beta levels and improving memory performance in behavioral tests such as the Morris water maze.
Clinical Implications
Given its diverse activities—antimicrobial and anti-inflammatory—this compound represents a promising candidate for further development as a multi-target therapeutic agent. Its potential application in treating infections and inflammatory conditions could significantly impact clinical practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
